(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol
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Overview
Description
(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol is a chiral organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propane-1,2,3-triol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The primary and secondary alcohol groups can be oxidized to aldehydes and ketones, respectively, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Halides, amines
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohol derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, kinetics, and structural interactions are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol
- (1R,2R)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
- (1R,2R)-1-(3,4-Dimethoxyphenyl)butane-1,2,3,4-tetrol
Uniqueness
(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol is unique due to its specific chiral configuration and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
499135-15-8 |
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Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(1R,2R)-1-(3,4-dimethoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H16O5/c1-15-9-4-3-7(5-10(9)16-2)11(14)8(13)6-12/h3-5,8,11-14H,6H2,1-2H3/t8-,11-/m1/s1 |
InChI Key |
NHELEQGRSPWRNT-LDYMZIIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]([C@@H](CO)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(CO)O)O)OC |
Origin of Product |
United States |
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